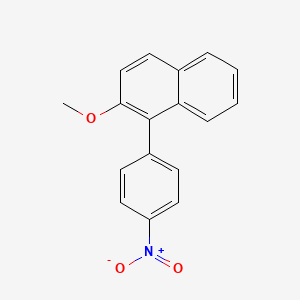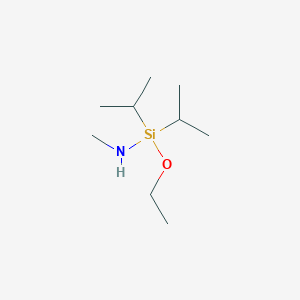
5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 2-methoxyethanesulfonyl chloride with 1,2,4-thiadiazol-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Preparation of 2-Methoxyethanesulfonyl Chloride:
- 2-Methoxyethanesulfonyl chloride can be prepared by reacting sodium 2-methoxyethanesulfonate with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out at low temperatures (around 5°C) and then heated to 80°C under a nitrogen atmosphere for several hours .
-
Formation of this compound:
- The prepared 2-methoxyethanesulfonyl chloride is then reacted with 1,2,4-thiadiazol-3-amine in an appropriate solvent, such as dichloromethane, under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methoxyethanesulfonyl group, which is a good leaving group.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Addition Reactions: The compound can also undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
科学的研究の応用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Due to its unique structure, 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine has potential applications in medicinal chemistry, including the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用機序
The mechanism of action of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyethanesulfonyl group can enhance the compound’s ability to penetrate cell membranes, while the thiadiazole ring can interact with specific binding sites on target molecules.
類似化合物との比較
2-Methoxyethanesulfonyl Chloride: This compound is a precursor in the synthesis of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine and shares similar chemical properties.
Methanesulfonyl Chloride: Another sulfonyl chloride compound with similar reactivity but different structural features.
Uniqueness:
- The presence of both the methoxyethanesulfonyl group and the thiadiazole ring in this compound imparts unique chemical properties that are not found in simpler sulfonyl chlorides. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
922505-01-9 |
|---|---|
分子式 |
C5H9N3O3S2 |
分子量 |
223.3 g/mol |
IUPAC名 |
5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3O3S2/c1-11-2-3-13(9,10)5-7-4(6)8-12-5/h2-3H2,1H3,(H2,6,8) |
InChIキー |
WHXRXMFLJUBXLK-UHFFFAOYSA-N |
正規SMILES |
COCCS(=O)(=O)C1=NC(=NS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)



![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)



